molecular formula C6H8N4O2S B15215669 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide CAS No. 30156-69-5

5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide

Cat. No.: B15215669
CAS No.: 30156-69-5
M. Wt: 200.22 g/mol
InChI Key: RFKYKPKINCBVAB-UHFFFAOYSA-N
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Description

5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, a methylthio group, and a pyrimidinecarboxamide core. Its molecular formula is C6H8N4O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific pH levels, temperatures, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of functionalized pyrimidinecarboxamides .

Scientific Research Applications

5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide is unique due to its specific combination of functional groups and its pyrimidinecarboxamide core.

Properties

CAS No.

30156-69-5

Molecular Formula

C6H8N4O2S

Molecular Weight

200.22 g/mol

IUPAC Name

5-amino-2-methylsulfanyl-6-oxo-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C6H8N4O2S/c1-13-6-9-3(4(8)11)2(7)5(12)10-6/h7H2,1H3,(H2,8,11)(H,9,10,12)

InChI Key

RFKYKPKINCBVAB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=O)N1)N)C(=O)N

Origin of Product

United States

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